molecular formula C3H2ClF5O B042458 (2r)-2-Chloro-2-(Difluoromethoxy)-1,1,1-Trifluoroethane CAS No. 133098-04-1

(2r)-2-Chloro-2-(Difluoromethoxy)-1,1,1-Trifluoroethane

Cat. No. B042458
M. Wt: 184.49 g/mol
InChI Key: PIWKPBJCKXDKJR-SFOWXEAESA-N
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Patent
US09408856B2

Procedure details

The mice were anesthetized with Isoflurane, and then were given an intramuscular injection of 0.1 mL solution of ketamine (50 mg/kg) and xylazine (10 mg/kg). Approximately 10 minutes after the i.m. injection (after the mice could not turn over when placed on their backs), the mice were treated with 12.3 μL of a 10 mg/mL fluasterone/ethanol:limonene:isopropyl myristate solution to give a dose of 5 mg/kg. The mice were anesthetized and on their backs for approximately 30 minutes after application of fluasterone:ethanol:limonene:isopropyl myristate solution. One hour after the application of fluasterone solution, 2 μg of TPA dissolved in 0.2 mL of acetone was applied to the shaved area on the back of each mouse.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0.1 mL
Type
reactant
Reaction Step Two
Name
ketamine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
fluasterone ethanol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
C(Cl)(OC(F)F)C(F)(F)F.CN[C:13]1([C:20]2[CH:21]=[CH:22][CH:23]=[CH:24][C:25]=2Cl)[C:18](=O)[CH2:17][CH2:16][CH2:15][CH2:14]1.CC1C=CC=C(C)C=1NC1SCCCN=1.C[C@@:43]12[C@H:52]3CC[C@:55]4(C)[C:59](=[O:60])[C@H:58](F)[CH2:57][C@H:56]4[C@@H:51]3[CH2:50][CH:49]=[C:48]1[CH2:47]CCC2.[CH2:63]([OH:65])[CH3:64]>>[CH3:47][C:48]1[CH2:43][CH2:52][C@@H:51]([C:56]([CH3:57])=[CH2:55])[CH2:50][CH:49]=1.[C:63]([O:60][CH:59]([CH3:55])[CH3:58])(=[O:65])[CH2:64][CH2:25][CH2:24][CH2:23][CH2:22][CH2:21][CH2:20][CH2:13][CH2:18][CH2:17][CH2:16][CH2:15][CH3:14] |f:3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(F)(F)F)(OC(F)F)Cl
Step Two
Name
solution
Quantity
0.1 mL
Type
reactant
Smiles
Step Three
Name
ketamine
Quantity
0 (± 1) mol
Type
reactant
Smiles
CNC1(CCCCC1=O)C=2C=CC=CC2Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC=1C=CC=C(C1NC2=NCCCS2)C
Step Five
Name
fluasterone ethanol
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[C@]12CCCCC1=CC[C@@H]3[C@@H]2CC[C@]4([C@H]3C[C@H](C4=O)F)C.C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Approximately 10 minutes
Duration
10 min

Outcomes

Product
Name
Type
product
Smiles
CC1=CC[C@@H](CC1)C(=C)C
Name
Type
product
Smiles
C(CCCCCCCCCCCCC)(=O)OC(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.